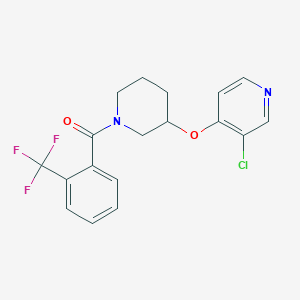
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule that contains several functional groups and rings . It has a piperidine ring, which is a common structure in many pharmaceutical drugs . The compound also contains a pyridine ring, which is a basic heterocyclic ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyridine rings, as well as the trifluoromethyl phenyl group . The presence of these groups could confer specific physical and chemical properties to the compound.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the pyridine ring could undergo electrophilic substitution reactions, while the piperidine ring could undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the piperidine and pyridine rings, as well as the trifluoromethyl phenyl group . These groups could affect the compound’s solubility, stability, and reactivity.Scientific Research Applications
Structural and Thermal Properties
- A study conducted by Karthik et al. (2021) on a related compound highlighted its synthesis and characterization, revealing the compound's crystal structure, which adopts a chair conformation for the piperidine ring. The structure is stabilized by both inter and intramolecular hydrogen bonds and exhibits thermal stability in the range of 20-170°C (C. S. Karthik et al., 2021).
Structural Characterization
- Eckhardt et al. (2020) reported the structural characterization of a side product in the synthesis of a new class of anti-tuberculosis drug candidates, highlighting the importance of understanding the crystal and molecular structure for drug development (Tamira Eckhardt et al., 2020).
Antimicrobial Activity
- Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity, indicating potential for further research in antimicrobial drug development (L. Mallesha & K. Mohana, 2014).
Synthesis and Bioactivity
- The synthesis of related compounds and their potential anti-inflammatory and antibacterial properties were also explored by Ravula et al. (2016), demonstrating the efficacy of microwave-assisted synthesis and highlighting the compounds' biological activities (P. Ravula et al., 2016).
- Sivakumar et al. (2021) investigated the molecular structure, spectroscopic properties, and antimicrobial activity of another related compound. The study utilized various spectroscopic techniques and theoretical calculations to analyze the compound's structure and potential as an antimicrobial agent (C. Sivakumar et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-15-10-23-8-7-16(15)26-12-4-3-9-24(11-12)17(25)13-5-1-2-6-14(13)18(20,21)22/h1-2,5-8,10,12H,3-4,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZJKCVJHRAIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2830157.png)
![(3,3-Difluorocyclobutyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2830158.png)
![tert-butyl N-[4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butyl]carbamate](/img/structure/B2830159.png)

![4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2830161.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2830162.png)
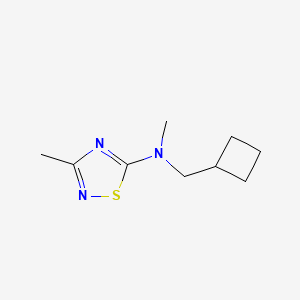
![2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2830171.png)
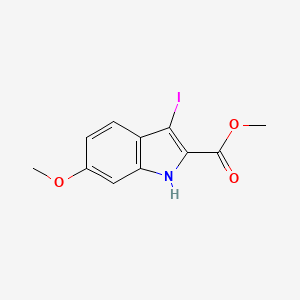

![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2830176.png)
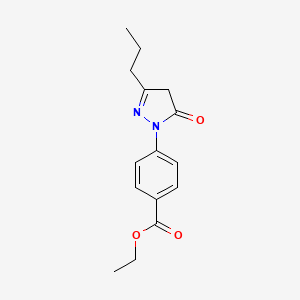
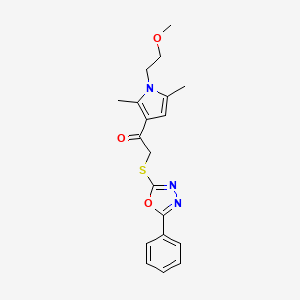
![2-Butyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2830180.png)